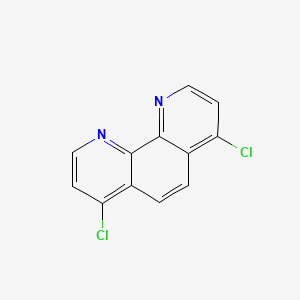

4,7-Dichloro-1,10-phenanthroline

Beschreibung

Contextual Significance within Phenanthroline Chemistry

1,10-phenanthroline (B135089) and its derivatives are a cornerstone of coordination chemistry, prized for their ability to form stable complexes with a vast range of metal ions. nih.govwikipedia.orgchemicalbook.com The parent 1,10-phenanthroline is a rigid, planar molecule with two nitrogen atoms positioned to act as a bidentate ligand. The introduction of chlorine atoms at the 4 and 7 positions in 4,7-dichloro-1,10-phenanthroline significantly alters the electronic landscape of the molecule. The electron-withdrawing nature of the chlorine atoms enhances the π-acidity of the phenanthroline system, influencing the photophysical and electrochemical properties of its metal complexes.

Furthermore, the chlorine atoms serve as reactive handles, opening avenues for a variety of nucleophilic substitution reactions. This allows for the introduction of diverse functional groups at these positions, leading to the synthesis of a vast library of substituted phenanthrolines with tunable properties for specific applications. nih.gov This versatility distinguishes this compound from the parent compound and other derivatives, positioning it as a crucial building block in the synthesis of bespoke ligands.

Historical Overview of Research Directions

Historically, research involving 1,10-phenanthroline focused on its fundamental coordination chemistry and its use as an indicator in analytical chemistry. The development of synthetic methodologies to introduce substituents onto the phenanthroline core, such as the Skraup and Friedländer syntheses, paved the way for the exploration of derivatives like this compound. nih.govwikipedia.org

Early research on this compound primarily revolved around its synthesis and characterization. A common synthetic route involves the condensation of Meldrum's acid with orthoesters and ortho-phenylenediamines, followed by cyclization and treatment with a chlorinating agent like phosphoryl chloride. nih.gov Initial studies also explored its basic coordination behavior with various transition metals.

Over time, the focus of research has shifted towards leveraging the reactivity of the chloro-substituents. This has led to the development of new synthetic strategies for creating more complex and functionalized phenanthroline-based systems. For instance, the chloro groups can be displaced by various nucleophiles, including amines, alkoxides, and organometallic reagents, to generate a diverse range of derivatives. nih.govmdpi.comresearchgate.net

Current Research Landscape and Emerging Trends

The current research landscape for this compound is vibrant and multidisciplinary, with applications spanning catalysis, materials science, and medicinal chemistry.

Catalysis: 4,7-Disubstituted phenanthroline ligands derived from this compound are employed in a variety of catalytic reactions. The electronic and steric properties of the substituents can be fine-tuned to optimize the activity and selectivity of the metal catalyst. For example, 4,7-dimethoxy-1,10-phenanthroline (B1245073) has proven to be an excellent ligand for copper-catalyzed N-arylation reactions. researchgate.net

Materials Science: The unique photophysical properties of metal complexes of phenanthroline derivatives make them attractive for applications in materials science. Researchers are exploring the use of these complexes in the development of:

Luminescent Sensors: The fluorescence of these complexes can be quenched or enhanced in the presence of specific analytes, forming the basis for sensitive and selective sensors.

Photosensitizers for Solar Cells: The ability of these complexes to absorb light and facilitate electron transfer processes is being harnessed in the design of dye-sensitized solar cells. nih.gov

Optoelectronic Materials: As a small molecule semiconductor building block, it finds use in the synthesis of materials for optoelectronic applications. chemscene.com

Emerging Trends: A significant emerging trend is the use of this compound as a platform for the synthesis of highly functionalized and multi-component systems. This includes the development of:

Direct C-H Functionalization: Recent methods have been developed for the direct dicarbamoylation of the phenanthroline scaffold, offering a more efficient route to functionalized derivatives. acs.org

Fluorinated Ligands: The substitution of chlorine with fluorine has been explored to create new ligands with unique electronic properties for complexing with lanthanoids. mdpi.com

Water-Soluble Ligands: Efforts are being made to synthesize water-soluble derivatives for applications in biological systems and aqueous-phase catalysis. researchgate.net

The ongoing research into this compound and its derivatives continues to expand its utility, promising new and exciting applications in diverse scientific fields.

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | nih.gov |

| Molecular Formula | C₁₂H₆Cl₂N₂ | nih.gov |

| Molar Mass | 249.09 g/mol | nih.gov |

| Melting Point | 243-247 °C | sigmaaldrich.com |

| CAS Number | 5394-23-0 | chemscene.com |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4,7-dichloro-1,10-phenanthroline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6Cl2N2/c13-9-3-5-15-11-7(9)1-2-8-10(14)4-6-16-12(8)11/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIEQBYJCGYHHSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2C3=NC=CC(=C31)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00202229 | |

| Record name | 1,10-Phenanthroline,4,7-dichloro | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00202229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5394-23-0 | |

| Record name | 4,7-Dichloro-1,10-phenanthroline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5394-23-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,10-Phenanthroline,4,7-dichloro | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005394230 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5394-23-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=626 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,10-Phenanthroline,4,7-dichloro | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00202229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,7-Dichloro-1,10-phenanthroline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Ii. Synthetic Methodologies for 4,7 Dichloro 1,10 Phenanthroline and Its Derivatives

Established Synthetic Pathways

The construction of the phenanthroline skeleton and the introduction of the chloro substituents at the 4 and 7 positions are typically achieved through multi-step sequences. These methods often begin with the assembly of the heterocyclic core, followed by chlorination.

A prominent and high-yielding method for synthesizing 4,7-dichloro-1,10-phenanthroline derivatives involves a three-step condensation reaction. nih.gov This pathway utilizes 2,2-dimethyl-1,3-dioxane-4,6-dione (B1676176) (Meldrum's acid), orthoesters, and appropriately substituted ortho-phenylenediamines as the starting materials. nih.gov The process entails a sequence of thermal cyclization and decarboxylation, culminating in treatment with refluxing phosphoryl chloride to install the chlorine atoms. nih.gov This method has proven effective for producing these compounds on a gram scale with good yields. nih.gov

The Skraup and Friedländer syntheses are classical methods for the construction of quinoline (B57606) and phenanthroline ring systems. nih.goviipseries.org The Skraup reaction involves the reaction of an aromatic amine with glycerol (B35011), sulfuric acid, and an oxidizing agent, such as nitrobenzene (B124822) or arsenic acid. wikipedia.orgiipseries.org Dehydration of glycerol produces acrolein, which then condenses with the amine, followed by cyclization. wikipedia.org While foundational, direct application of the Skraup-Doebner-Miller cyclocondensation to ortho-phenylenediamines for the synthesis of 1,10-phenanthrolines can be problematic, sometimes failing due to intermolecular condensation. nih.gov

The Friedländer synthesis offers an alternative route, involving the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive methylene (B1212753) group. iipseries.org While both are fundamental in heterocyclic chemistry, for the specific synthesis of this compound, the multi-step condensation involving Meldrum's acid is often preferred. nih.gov

The Oxidative Nucleophilic Substitution of Hydrogen (ONSH) represents a powerful strategy for the direct functionalization of electron-deficient aromatic rings, such as the phenanthroline core. This method allows for the introduction of substituents without the pre-installation of a leaving group. For instance, the direct arylation of phenanthroline derivatives has been achieved through an oxidative C-H/C-H cross-coupling reaction. rsc.orgnih.gov This approach provides a concise route to aryl-functionalized phenanthrolines. rsc.org In some cases, nucleophilic substitution of hydrogen followed by oxidation can lead to the formation of new derivatives. nih.gov This method has been used to synthesize compounds like 4,7-di(10H-phenothiazin-10-yl)-1,10-phenanthroline-5-carbonitrile. nih.gov

Functionalization and Derivatization Strategies at C4 and C7 Positions

The chlorine atoms at the C4 and C7 positions of this compound are key to its utility as a synthetic intermediate. These positions are activated towards nucleophilic attack, allowing for a wide range of functionalization reactions.

Nucleophilic aromatic substitution (SNAr) is a primary method for modifying the this compound scaffold. wikipedia.org In an SNAr reaction, a nucleophile displaces a leaving group, in this case, a chloride ion, on the aromatic ring. The electron-withdrawing nature of the phenanthroline nitrogen atoms facilitates this process by stabilizing the negatively charged intermediate (Meisenheimer complex). wikipedia.org

This strategy has been successfully employed to introduce various substituents at the C4 and C7 positions. For example, microwave-assisted nucleophilic aromatic substitution with pyrrolidine (B122466) has been used to synthesize 4,7-dipyrrolidinyl-1,10-phenanthrolines. nih.gov The reaction proceeds by displacing the chlorine atoms, thereby opening avenues for further functionalization and tuning of the molecule's electronic properties. nih.gov The reactivity of the chloro groups in SNAr reactions provides a versatile handle for creating a diverse library of 1,10-phenanthroline (B135089) derivatives with tailored properties.

Hydrolysis Reactions of 4,7-Dichloro-1,10-phenanthrolines and Derivatives

The chlorine atoms at the C4 and C7 positions, as well as other functional groups on the phenanthroline ring, can undergo hydrolysis under various conditions.

Acidic hydrolysis of 4,7-dihalogenated 1,10-phenanthroline-2,9-diamides leads to the formation of the corresponding 4,7-oxygenated derivatives. rsc.org It has been observed that 4,7-difluoro derivatives undergo this hydrolysis more readily than their 4,7-dichloro counterparts. rsc.org Selective partial hydrolysis of this compound can also be achieved to synthesize 7-chloro-4-hydroxy-1,10-phenanthroline. researchgate.net

In an alkaline environment, the chlorine atoms at the C4 and C7 positions are readily substituted by hydroxyl groups. mdpi.com For instance, the alkaline hydrolysis of 4,7-dichloro-2,9-dimethyl-1,10-phenanthroline (B1640052) derivatives can lead to the formation of 4,7-dioxo-1,4,7,10-tetrahydro-1,10-phenanthroline structures. mdpi.com This is because the hydroxide (B78521) ion can substitute the chloride atoms at these positions. nih.gov The use of basic solutions during the hydrolysis of certain precursors can cause a competitive reversion to the 1,10-dihydro-1,10-phenanthroline-4,7-diones. nih.gov

The hydrolysis of nitrile (CN) and ester (COOAlk) groups on phenanthroline derivatives to form carboxylic acids is a common synthetic strategy. nih.govsioc-journal.cn However, these reactions can sometimes lead to unexpected products. mdpi.com For example, the hydrolysis of this compound-5-carbonitrile with an excess of hydrochloric acid did not yield the expected carboxylic acid but instead resulted in the formation of 7-chloropyrrolo[2,3,4-de] mdpi.comresearchgate.netphenanthrolin-5(4H)-one. mdpi.com This unexpected cyclization is thought to occur through the formation of an amide intermediate which then acts as a nucleophile. mdpi.com Similarly, alkaline hydrolysis of certain 4,7-disubstituted-1,10-phenanthroline-5-carbonitriles also yielded surprising results. mdpi.com To avoid the hydrolysis of nitrile and ester groups during certain synthetic steps, it is recommended to evaporate any excess phosphoryl chloride under reduced pressure. nih.gov

The hydrolysis of nitriles to carboxylic acids can be achieved under both acidic and basic conditions. chemistrysteps.compressbooks.pubchemguide.co.uk In acidic hydrolysis, the nitrile is heated under reflux with a dilute acid like hydrochloric acid to produce the free carboxylic acid. chemguide.co.uk In alkaline hydrolysis, the nitrile is heated with a base such as sodium hydroxide solution, which initially forms the salt of the carboxylic acid. chemguide.co.uk Subsequent acidification is then required to obtain the free carboxylic acid. chemguide.co.uk

Table 2: Hydrolysis Reactions of this compound Derivatives

| Starting Material | Reaction Condition | Product | Reference |

| 4,7-dichloro-2,9-dimethyl-1,10-phenanthroline-5-carbonitrile | Alkaline hydrolysis | 4,7-dioxo-1,4,7,10-tetrahydro-1,10-phenanthroline-5-carbonitrile | mdpi.com |

| This compound | Selective partial hydrolysis | 7-chloro-4-hydroxy-1,10-phenanthroline | researchgate.net |

| 4,7-dihalogenated 1,10-phenanthroline-2,9-diamides | Acidic hydrolysis | 4,7-oxygenated derivatives | rsc.org |

| This compound-5-carbonitrile | Excess hydrochloric acid | 7-chloropyrrolo[2,3,4-de] mdpi.comresearchgate.netphenanthrolin-5(4H)-one | mdpi.com |

Advanced Synthetic Approaches for Specific Derivatives

The functionalization of the this compound core has led to the development of sophisticated synthetic strategies to introduce a variety of substituents, thereby fine-tuning the properties of the resulting compounds.

Synthesis of 4,7-Diamino-1,10-phenanthroline-2,9-dicarboxamides

A significant class of derivatives is the 4,7-diamino-1,10-phenanthroline-2,9-dicarboxamides. A convenient and high-yielding multigram synthesis for the versatile intermediate, this compound-2,9-dicarboxylic acid, has been established. This intermediate is crucial for the efficient derivatization to 4,7-diamino-1,10-phenanthroline-2,9-dicarboxamides. The synthesis of 4,7-diaminophenanthrolines has been reported to proceed through the corresponding 4,7-dichlorophenanthroline.

Preparation of Fluorinated Phenanthroline Diamides

The introduction of fluorine atoms into the phenanthroline scaffold can significantly alter the molecule's properties. An efficient method for the synthesis of diamides of 4,7-difluoro-1,10-phenanthroline-2,9-dicarboxylic acid has been developed. zenodo.org This method utilizes the corresponding this compound precursors. zenodo.org

The core of this synthesis is a direct nucleophilic substitution reaction where the chlorine atoms are replaced by fluorine. zenodo.org This transformation is effectively carried out using cesium fluoride (B91410) as the fluorinating agent in dimethyl sulfoxide (B87167) (DMSO) as a solvent, leading to the desired difluoro derivatives in high yields, with some reported up to 88%. zenodo.orgnih.gov This approach has been successful in preparing both N,N,N′,N′-tetraalkyl and N,N′-dialkyl-N,N′-diaryl diamides. nih.gov

Furthermore, trifluoromethylated phenanthrolinediamides have also been synthesized. These are typically prepared by the acylation of 2-CF₃-pyrrolidine with phenanthroline-derived acyl chlorides.

Direct C-H Functionalization: Dicarbamoylations

Direct C-H functionalization represents a modern and efficient approach to synthesizing phenanthroline derivatives. A notable advancement is the development of a direct method for the dicarbamoylation of phenanthrolines. sioc-journal.cnyoutube.com This reaction is a Minisci-type functionalization that is advantageous for being metal-free, light-free, and catalyst-free. youtube.comthermofisher.com

This method is operationally simple, scalable, and cost-effective. youtube.comnih.gov A significant improvement over previous techniques is its ability to directly install primary, secondary, and tertiary amides, whereas earlier methods were limited to primary amides. youtube.comnih.gov This direct C-H dicarbamoylation significantly enhances the step efficiency towards obtaining dicarbamoylated phenanthroline targets. youtube.comnih.gov

Synthesis of Vinyl Analogs via Perkin Condensation

While the direct application of the Perkin condensation to phenanthroline aldehydes is not extensively documented in the provided context, the closely related Knoevenagel condensation is a widely used method for the synthesis of α,β-unsaturated compounds, which are vinyl analogs. The Knoevenagel condensation involves the reaction of an aldehyde or ketone with an active hydrogen compound in the presence of a basic catalyst. sigmaaldrich.comwikipedia.org

This reaction is a modification of the aldol (B89426) condensation and typically results in a β-hydroxy carbonyl intermediate that spontaneously dehydrates to form the unsaturated product. sigmaaldrich.com For the synthesis of vinyl analogs of phenanthroline, a phenanthroline aldehyde would be reacted with a compound containing an active methylene group, such as malonic acid or its esters, in the presence of a weak base like piperidine (B6355638) or pyridine (B92270). wikipedia.orgorganic-chemistry.org The Doebner modification of the Knoevenagel condensation, which uses pyridine as a solvent and a carboxylic acid as one of the activating groups, is particularly relevant as it is often accompanied by decarboxylation. wikipedia.orgorganic-chemistry.org

Challenges and Improvements in Synthetic Yields and Selectivity

The synthesis of this compound and its derivatives is not without its challenges. One of the primary issues encountered is the hydrolysis of certain substituents, such as cyano (CN) and ester (COOR) groups, during the synthesis of some this compound derivatives, which can lead to lower yields.

High selectivity has also been a focus of research. For instance, theoretical predictions, validated by experimental work, have demonstrated the selectivity of 1,10-phenanthroline-2,9-dicarboxamide (B1246272) derivatives for certain metal ions.

Below is a table summarizing some of the key synthetic approaches and their outcomes:

| Derivative Class | Synthetic Method | Key Reagents/Conditions | Yields |

| 4,7-Diamino-1,10-phenanthroline-2,9-dicarboxamides | Amide coupling and nucleophilic aromatic substitution | This compound-2,9-dicarboxylic acid | High-yielding |

| Fluorinated Phenanthroline Diamides | Nucleophilic Aromatic Substitution | Cesium fluoride, DMSO | Up to 88% |

| Dicarbamoylated Phenanthrolines | Direct C-H Functionalization (Minisci-type) | Metal- and light-free | Improved step efficiency |

| Vinyl Analogs | Knoevenagel Condensation | Phenanthroline aldehyde, active methylene compound, weak base | Varies |

Iii. Spectroscopic and Structural Characterization in Research

Advanced Spectroscopic Techniques

Modern analytical chemistry offers a powerful arsenal (B13267) of spectroscopic tools for the detailed characterization of compounds like 4,7-dichloro-1,10-phenanthroline. These techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), are fundamental in confirming the identity and purity of the compound and in studying its interactions with other chemical species.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound, and its fragmentation pattern can provide structural information.

Standard Mass Spectrometry (MS) of this compound confirms its molecular weight. sigmaaldrich.comsigmaaldrich.comchemscene.com High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the molecular mass, allowing for the determination of the elemental formula of the compound with high confidence. rsc.org For instance, the predicted monoisotopic mass of this compound is 247.9908 Da. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique can be used to analyze the purity of this compound and to identify any potential impurities. The mass spectrum of the parent 1,10-phenanthroline (B135089) shows a prominent molecular ion peak, which is characteristic of aromatic compounds. nist.govmassbank.jp

Interactive Data Table: Predicted Collision Cross Section Data for this compound

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 248.99808 | 146.6 |

| [M+Na]⁺ | 270.98002 | 160.4 |

| [M-H]⁻ | 246.98352 | 149.1 |

| [M+NH₄]⁺ | 266.02462 | 165.0 |

| [M+K]⁺ | 286.95396 | 153.0 |

| [M+H-H₂O]⁺ | 230.98806 | 139.6 |

| [M+HCOO]⁻ | 292.98900 | 158.6 |

| [M+CH₃COO]⁻ | 307.00465 | 159.8 |

| Data obtained from computational predictions. uni.lu |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that allows for the analysis of large and thermally labile molecules, such as metal complexes of this compound. In research, ESI-MS is crucial for confirming the molecular weight and composition of newly synthesized complexes.

For instance, in studies of ruthenium(II) complexes with various substituted phenanthroline ligands, ESI-MS in positive mode has been used to confirm the formulas of the synthesized compounds. rsc.org The mass spectra of these complexes typically show fragments corresponding to the loss of counter-ions. For a ruthenium complex with a chloro-substituted phenanthroline ligand, a prominent peak was observed at m/z = 745.1, which corresponds to the [Ru(ClPhen)₃ - 2Cl]⁺ fragment. rsc.org

Theoretical predictions of the collision cross section (CCS) for various adducts of this compound can also be calculated, providing valuable data for structural analysis. uni.lu

Table 1: Predicted Collision Cross Section (CCS) Data for this compound Adducts

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 248.99808 | 146.6 |

| [M+Na]⁺ | 270.98002 | 160.4 |

| [M-H]⁻ | 246.98352 | 149.1 |

| [M+NH₄]⁺ | 266.02462 | 165.0 |

| [M+K]⁺ | 286.95396 | 153.0 |

| [M+H-H₂O]⁺ | 230.98806 | 139.6 |

| [M+HCOO]⁻ | 292.98900 | 158.6 |

| [M+CH₃COO]⁻ | 307.00465 | 159.8 |

| Data sourced from PubChemLite. uni.lu |

Electronic Absorption Spectroscopy (UV-Vis)

Electronic absorption spectroscopy, or UV-Vis, provides insights into the electronic transitions within a molecule. The UV-Vis spectra of 1,10-phenanthroline and its derivatives are characterized by intense π-π* transitions and, in the case of metal complexes, metal-to-ligand charge transfer (MLCT) bands.

The electronic absorption spectra of this compound and its derivatives have been studied to understand their electronic properties. nih.gov The absorption spectra of europium(III) complexes with 1,10-phenanthroline show characteristic bands around 230 nm and 272 nm, which are attributed to the π-π* transitions of the phenanthroline ligand. semanticscholar.org The introduction of substituents on the phenanthroline ring can cause shifts in these absorption bands.

Table 2: UV-Vis Absorption Data for Selected Phenanthroline Compounds

| Compound | Solvent | λmax (nm) | Reference |

| [Eu(tta)₃(phen)] | CH₂Cl₂ | 230, 272 | semanticscholar.org |

| [Eu(hfa)₃(phen)] | CH₂Cl₂ | 230, 272 | semanticscholar.org |

| tta = thenoyltrifluoroacetonate, hfa = hexafluoroacetylacetonate, phen = 1,10-phenanthroline |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for identifying functional groups and probing the coordination of ligands to metal centers. The IR spectra of phenanthroline complexes exhibit characteristic vibrations of the heterocyclic ring system.

The IR spectra of metal-1,10-phenanthroline complexes show strong bands in three main regions: 700-900 cm⁻¹, 1125-1250 cm⁻¹, and 1400-1650 cm⁻¹. umich.edu The bands in the 1400-1650 cm⁻¹ region are typically assigned to C=C and C=N stretching vibrations within the phenanthroline ring. researchgate.net Upon coordination to a metal ion, these bands often exhibit a slight shift, confirming the involvement of the nitrogen atoms in bonding. rsc.org For example, the C=N stretching vibration in free phenanthroline derivatives, observed around 1608-1637 cm⁻¹, shifts to approximately 1548-1626 cm⁻¹ in their Ru(II) complexes. rsc.org The appearance of new weak bands in the far-infrared region (around 450-600 cm⁻¹) can be attributed to the metal-nitrogen (M-N) stretching vibrations, further confirming coordination. researchgate.net

Table 3: Selected Infrared Spectral Data for Phenanthroline and its Complexes

| Compound | ν(C=N) (cm⁻¹) | ν(C=C) (cm⁻¹) | ν(M-N) (cm⁻¹) | Reference |

| 1,10-phenanthroline derivatives (free) | 1608-1637 | 1582-1592 | - | rsc.org |

| [Ru(phenanthroline derivative)₃]Cl₂ | 1548-1626 | 1567-1599 | 452-531 | rsc.org |

| 1,10-phenanthroline | ~1651 | ~1562 | - | researchgate.net |

| Cu(II) complex of 1,10-phenanthroline | ~1629 | ~1547 | ~450-600 | researchgate.net |

X-Ray Diffraction Studies

X-ray diffraction provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, offering unparalleled insights into molecular structure.

Single-Crystal X-Ray Diffraction for Molecular Structure Determination

The Crystallography Open Database (COD) contains several entries for crystal structures that include the this compound moiety. nih.gov These structures provide detailed atomic coordinates, allowing for a complete three-dimensional visualization of the molecule. For example, the hydrolysis of 4,7-dihalogenated 1,10-phenanthroline-2,9-diamides has been studied, and the resulting structures were determined by X-ray analysis. rsc.org

Analysis of Coordination Geometry and Planarity

For metal complexes of this compound, single-crystal X-ray diffraction is instrumental in determining the coordination geometry around the metal center. It reveals how the bidentate phenanthroline ligand binds to the metal ion and the spatial arrangement of other ligands in the coordination sphere.

Studies on related 4,7-disubstituted 1,10-phenanthroline complexes have provided valuable information on coordination geometries. For instance, the coordination chemistry of 4,7-oxygenated 1,10-phenanthroline-2,9-diamides with lanthanide nitrates has been investigated, revealing that these ligands adopt a dihydroxy tautomeric form upon coordination. rsc.org The planarity of the phenanthroline ring system is also a key structural feature that can be precisely determined from X-ray diffraction data.

Electrochemical Characterization

The electrochemical behavior of this compound and its complexes is of significant interest, particularly for applications in catalysis and sensor technology. Cyclic voltammetry is a primary technique used to investigate the redox properties of these compounds.

Cyclic Voltammetry

The electrochemical behavior is significantly influenced when this compound acts as a ligand in metal complexes. For instance, the cyclic voltammogram of tris(this compound)iron(II) perchlorate (B79767) in acetonitrile (B52724) shows the Fe(II)/Fe(III) redox couple. uni.lu Similarly, cobalt(II) complexes with this ligand also display distinct redox peaks corresponding to the Co(II)/Co(I) and Co(III)/Co(II) transitions, as well as ligand-based reductions. researchgate.net

The electrochemical data for a series of functionalized phenanthroline-Co(II) complexes have been studied, illustrating the influence of the substituents on the redox potential of the coordinated metal. researchgate.net

Table 1: Illustrative Electrochemical Data for a Metal Complex of this compound

| Complex | Redox Couple | Potential (V vs. FcH/FcH+) | Solvent | Supporting Electrolyte |

| Fe(4,7-Cl-phen)₃₂ | Fe(II)/Fe(III) | Data not explicitly provided in snippets | CH₃CN | [NBu₄][PF₆] |

Controlled Potential Electrolysis

Controlled potential electrolysis, or bulk electrolysis, is a technique used for the complete oxidation or reduction of a species in solution to synthesize a new product or to determine the number of electrons transferred in a redox reaction. pineresearch.com While this technique is highly relevant for studying the products of the redox processes observed in the cyclic voltammetry of halo-phenanthrolines, specific studies applying controlled potential electrolysis to this compound were not found in the available research literature. This method could be employed to isolate and characterize the products formed after the initial reduction and subsequent chlorine cleavage suggested by cyclic voltammetry.

In-situ Spectroelectrochemistry (UV-Vis and IR)

In-situ spectroelectrochemistry combines electrochemical methods with spectroscopy (such as UV-Vis or IR) to provide real-time monitoring of the electronic and structural changes occurring in a molecule during a redox reaction. pineresearch.comresearchgate.net This powerful technique allows for the identification of transient intermediates and final products of electrochemical processes. For instance, in-situ SERS (Surface-Enhanced Raman Scattering) has been used to study the adsorption and coordination of 1,10-phenanthroline on a gold electrode, revealing the formation of surface complexes during electro-oxidation. researchgate.net Similarly, in-situ FTIR and Raman spectroelectrochemistry have been employed to characterize the changes in graphene oxide upon electrochemical reduction. researchgate.net

Despite its potential to elucidate the complex redox behavior of this compound, no specific in-situ UV-Vis or IR spectroelectrochemical studies focused on this compound were identified in the reviewed literature. Such studies would be invaluable in confirming the proposed ECE mechanism and identifying the species formed upon reduction.

Influence of Substituents on Redox Properties

The electronic properties, and consequently the redox behavior, of the 1,10-phenanthroline core are highly sensitive to the nature of the substituents attached to it. The introduction of electron-donating or electron-withdrawing groups can significantly alter the reduction and oxidation potentials.

In the case of this compound, the chlorine atoms act as electron-withdrawing groups, which generally makes the compound easier to reduce compared to the unsubstituted 1,10-phenanthroline. When different substituents are introduced to the phenanthroline backbone, a clear trend in redox potentials is often observed. For example, studies on cobalt(II) complexes with various substituted phenanthrolines have shown a systematic variation in the metal- and ligand-centered redox potentials. researchgate.net

Table 2: General Influence of Substituents on the Redox Potentials of Phenanthroline Derivatives

| Substituent Type | Effect on Electron Density | Impact on Reduction Potential | Impact on Oxidation Potential |

| Electron-donating (e.g., -CH₃, -OCH₃) | Increases | More negative (harder to reduce) | More negative (easier to oxidize) |

| Electron-withdrawing (e.g., -Cl, -NO₂) | Decreases | More positive (easier to reduce) | More positive (harder to oxidize) |

This table represents a generalized trend and the actual values can be influenced by various factors including the position of the substituent and the solvent system used.

Computational Chemistry Approaches

Computational chemistry, particularly methods based on Density Functional Theory (DFT), has become an indispensable tool for understanding the structural and electronic properties of molecules like this compound at an atomic level.

Density Functional Theory (DFT) Calculations

DFT calculations are widely used to predict the optimized geometry (bond lengths and angles), vibrational frequencies, and electronic properties of molecules. For phenanthroline derivatives, DFT studies provide a theoretical framework to complement experimental findings.

While specific DFT calculations for the isolated this compound molecule were not detailed in the provided search results, studies on similar structures, such as metal complexes and other substituted phenanthrolines, are available. These studies show a good correlation between the computed and experimentally determined (via X-ray crystallography) molecular structures. nih.gov The theoretical calculations are typically performed on isolated molecules in the gas phase, and slight deviations from solid-state experimental data are expected. nih.gov

Table 3: Representative Calculated Structural Parameters for a Phenanthroline-based Compound

| Parameter | Bond/Angle | Calculated Value | Experimental Value |

| Bond Length | C-N | Data not available for this compound | Data not available for this compound |

| Bond Length | C-Cl | Data not available for this compound | Data not available for this compound |

| Bond Angle | N-C-C | Data not available for this compound | Data not available for this compound |

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO Energies)

Frontier Molecular Orbital (FMO) theory is a key component of computational studies, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the HOMO-LUMO energy gap are crucial in determining the chemical reactivity, electronic transitions, and kinetic stability of a molecule. sigmaaldrich.com

For this compound and its derivatives, the HOMO and LUMO energy levels are consistent with their electrochemical behavior. The electron-withdrawing nature of the chloro substituents is expected to lower the energy of the LUMO, making the molecule a better electron acceptor and thus easier to reduce, which aligns with cyclic voltammetry results.

Computational studies on various phenanthroline derivatives have been performed to calculate their HOMO and LUMO energies. researchgate.netresearchgate.net A smaller HOMO-LUMO gap generally indicates higher chemical reactivity and is often associated with molecules that have significant nonlinear optical properties. researchgate.netsigmaaldrich.com

Table 4: Illustrative HOMO-LUMO Energy Data for Phenanthroline Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Phenanthroline Polymer | -6.08 | -3.56 | 2.52 |

| N-(1H-benzo[d] imidazol-2-yl) methyl)-1,2,4- triazin-3-amine | -6.2967 | -1.8096 | 4.4871 |

Iv. Coordination Chemistry and Ligand Properties

Role as Bidentate Nitrogen Ligand

Similar to its parent compound, 1,10-phenanthroline (B135089), 4,7-dichloro-1,10-phenanthroline acts as a bidentate nitrogen ligand. nih.govmdpi.comcymitquimica.com The two nitrogen atoms in the heterocyclic rings possess lone pairs of electrons that can coordinate to a central metal ion, forming a stable five-membered chelate ring. nih.govmdpi.com This chelating effect enhances the stability of the resulting metal complexes. The rigid, planar structure of the phenanthroline backbone imposes a specific geometry on the coordination sphere of the metal ion. mdpi.com

The presence of electron-withdrawing chlorine atoms at the 4 and 7 positions modifies the electron density on the nitrogen atoms, which in turn affects the ligand's coordination ability and the properties of its metal complexes. nih.gov These substituted phenanthrolines are crucial in the development of supramolecular chemistry, luminescent sensors, and photosensitizers. nih.gov

Complexation with Transition Metal Ions

This compound readily forms complexes with a variety of transition metal ions, leading to compounds with interesting structural and electronic properties. The coordination of this ligand to metal centers is a key step in the synthesis of more complex molecular architectures and materials with potential applications in catalysis and medicine. morressier.comd-nb.info

Copper(II) Complexes

Copper(II) complexes containing 1,10-phenanthroline and its derivatives have been extensively studied. nih.govresearchgate.net The coordination of this compound to a copper(II) center typically results in a distorted square-planar or square-pyramidal geometry. sigmaaldrich.com These complexes have shown potential as anticancer agents, with their mechanism of action often linked to the ability of the copper center to participate in redox reactions and the phenanthroline ligand to interact with biological macromolecules. nih.gov

Table 1: Selected Copper(II) Complexes with 1,10-Phenanthroline Derivatives

| Complex | Ancillary Ligands | Biological Activity | Reference |

|---|---|---|---|

| Cu(4,7-diMephen)(Gly) | Glycine | Anticancer | nih.gov |

| Cu(MCVH)(phen)(OH₂) | Schiff base | Anticancer | nih.gov |

| Cu(MCLH)(phen)(OH₂) | Schiff base | Anticancer | nih.gov |

Platinum(II) and Palladium(II) Complexes

Platinum(II) and palladium(II) complexes of 1,10-phenanthroline and its derivatives often exhibit a square-planar geometry. iucr.org The complex dichloro(1,10-phenanthroline)platinum(II) features a platinum(II) center coordinated to two chloride ions and the bidentate phenanthroline ligand. sigmaaldrich.com These types of complexes have been investigated for their potential as anticancer agents, with some showing significant cytotoxicity against leukemia cell lines. nih.gov The proposed mechanism involves intercalation of the aromatic ligand into the DNA double helix, followed by coordination of the platinum center to DNA bases. nih.gov

Similarly, palladium(II) complexes with this compound as an ancillary ligand have been synthesized and characterized. morressier.com These complexes often feature a distorted square planar geometry around the palladium center. morressier.com The reaction of (this compound)palladium(II) chloride with various nitrogen-based ligands leads to the formation of new complexes with potential applications in catalysis and medicine. morressier.comsigmaaldrich.com

Table 2: Selected Platinum(II) and Palladium(II) Complexes

| Complex | Metal Ion | Key Features | Reference |

|---|---|---|---|

| [Pt(phen)Cl₂] | Platinum(II) | Square-planar geometry, potential antileukemia activity | nih.gov |

| [Pd(phen)(N≡CCH₃)₂][O₃SCF₃]₂ | Palladium(II) | Pd(phen)²⁺ core with two monodentate acetonitrile (B52724) ligands | nih.gov |

| [Pd(phen)(μ-OH)]₂[O₃SCF₃]₂·2H₂O | Palladium(II) | Di-μ-hydroxo dimer with two Pd(phen)²⁺ cores | nih.gov |

| [Pd(this compound)L] | Palladium(II) | Distorted square planar geometry with various nitrogen-based ligands (L) | morressier.com |

Rhodium(III) and Iridium(III) Complexes

Rhodium(III) and Iridium(III) form half-sandwich complexes with this compound. d-nb.info The synthesis of complexes with the general formula [M(η⁵-C₅Me₅)(N^N)Cl]PF₆, where M is Rh or Ir and N^N is this compound, has been reported. d-nb.info These complexes have been characterized by spectroscopic methods and single-crystal X-ray diffraction. d-nb.info Iridium(III) complexes with other 1,10-phenanthroline-based ligands have been investigated as luminescent probes for G-quadruplex DNA. rsc.org

Table 3: Selected Rhodium(III) and Iridium(III) Complexes

| Complex | Metal Ion | Ligands | Reference |

|---|---|---|---|

| [Rh(η⁵-C₅Me₅)(this compound)Cl]PF₆ | Rhodium(III) | Pentamethylcyclopentadienyl, this compound, Chloride | d-nb.info |

| [Ir(η⁵-C₅Me₅)(this compound)Cl]PF₆ | Iridium(III) | Pentamethylcyclopentadienyl, this compound, Chloride | d-nb.info |

Ruthenium(II) Complexes

Ruthenium(II) complexes containing 1,10-phenanthroline and its derivatives are well-known for their rich photophysical and electrochemical properties. nih.govnih.gov Tris(4,7-diphenyl-1,10-phenanthroline)ruthenium(II) is a notable example, utilized as an electrochemiluminescent probe. medchemexpress.comresearchgate.net The substitution pattern on the phenanthroline ligand significantly affects the emission maxima and quantum yields of these complexes. rsc.org For instance, ruthenium(II) complexes with phosphonate-substituted phenanthroline ligands have been synthesized and their photocatalytic performance investigated. rsc.org These complexes can act as photosensitizers in various organic reactions. rsc.orgrsc.org

Table 4: Selected Ruthenium(II) Complexes with Phenanthroline Derivatives

| Complex Type | Ligand Features | Application | Reference |

|---|---|---|---|

| [Ru(dpp)₃]²⁺ | 4,7-diphenyl-1,10-phenanthroline (B7770734) | Electrochemiluminescent probe | medchemexpress.comresearchgate.net |

| [Ru(phen-P(O)(OEt)₂) (bpy)₂]²⁺ | Phosphonate-substituted phenanthroline | Photocatalysis | rsc.org |

Iron(II) Complexes

Iron(II) complexes with 1,10-phenanthroline and related ligands are particularly interesting due to their ability to exhibit spin crossover (SCO) behavior. nih.govrsc.org This phenomenon involves a transition between a low-spin (LS, S=0) and a high-spin (HS, S=2) state, which can be triggered by external stimuli such as temperature, pressure, or light. researchgate.netnih.gov The complex [Fe(phen)₂(NCS)₂] is a classic example of an iron(II) SCO compound, showing a sharp spin transition. nih.govrsc.org The nature of the ligands plays a crucial role in determining the spin state of the iron(II) center and the characteristics of the spin transition. The N₆ coordination sphere provided by ligands like 1,10-phenanthroline is common in iron(II) SCO complexes. nih.gov

Complexation with Lanthanide and Actinide Ions

Derivatives of this compound have been a focus of research for the separation of f-block elements due to the ligand's combination of soft nitrogen donors and the potential for hard oxygen donors in its amide derivatives. spiedigitallibrary.org This dual character is crucial for differentiating between the bonding preferences of actinides and lanthanides. spiedigitallibrary.org

Studies on derivatives such as N,N'-diphenyl-N,N'-diethylamide of this compound-2,9-dicarboxylic acid have demonstrated effective complexation with lanthanide nitrates in acetonitrile. spiedigitallibrary.org Spectrophotometric titration has shown that these complexes typically form with a 1:1 metal-to-ligand stoichiometry. spiedigitallibrary.org The formation of the complex is rapid, completing within seconds, and is indicated by a significant bathochromic shift of approximately 36 nm in the absorption spectrum. spiedigitallibrary.org

The stability of these complexes is high and shows a dependency on the ionic radius of the lanthanide ion. spiedigitallibrary.org For instance, complexes with heavier lanthanides like Lutetium (Lu) and Gadolinium (Gd) exhibit high stability, which is even greater for ions like Holmium (Ho) and Europium (Eu). spiedigitallibrary.org Another derivative, N²,N²,N⁹,N⁹-tetrabutyl-4,7-dichloro-1,10-phenanthroline-2,9-dicarboxamide, has been shown to form a stable complex with lutetium trinitrate. nih.gov The extraction process involving these ligands can be complex, with solvent extraction proceeding through two competing pathways: the formation of neutral complexes [LLn(NO₃)₃] and tight ion pairs {[LLn(NO₃)₂ H₂O]⁺ (NO₃⁻)}. nih.gov

Table 1: Stability Constants of Lanthanide Nitrate Complexes with a this compound Derivative Data for N,N'-diphenyl-N,N'-diethylamide of this compound-2,9-dicarboxylic acid in acetonitrile. spiedigitallibrary.org

| Lanthanide Ion | Stability Constant (logβ) |

| Lutetium (Lu) | > 6 |

| Gadolinium (Gd) | > 6 |

| Holmium (Ho) | > 7 |

| Europium (Eu) | > 7 |

The separation of trivalent actinides (An(III)) from lanthanides (Ln(III)) is a significant challenge in nuclear fuel reprocessing due to their similar chemical properties. rsc.org Phenanthroline-derived ligands are promising for this application because their nitrogen donor atoms can selectively bind to actinides. rsc.org Actinide ions have a greater tendency to form covalent bonds compared to lanthanides, leading to a stronger interaction with soft donor atoms like the nitrogen in the phenanthroline ring. spiedigitallibrary.org In contrast, lanthanides prefer interactions with hard oxygen donors. spiedigitallibrary.org

Theoretical studies using density functional theory (DFT) on various phenanthroline-derived ligands have been conducted to understand the basis of this selectivity. nih.gov While these studies did not focus specifically on the 4,7-dichloro derivative, they revealed that factors like ligand cavity size and the relative hardness of the ligand are crucial for effective separation of Am(III) from Eu(III). nih.gov The development of N,O-hybrid coordinated ligands, such as dicarboxamide derivatives of this compound, leverages this principle by combining soft and hard donor sites to enhance selectivity. nih.govrsc.org

The halogen substituents on the phenanthroline ring play a direct role in the ligand's coordination properties. In a comparative study, 4,7-dichloro derivatives of 1,10-phenanthroline-2,9-diamides were found to be more resistant to acid hydrolysis than their 4,7-difluoro counterparts, indicating greater stability conferred by the chloro groups. rsc.org The electron-withdrawing effect of the chlorine atoms decreases the basicity of the nitrogen atoms, which in turn affects the stability and electronic structure of the metal complexes formed. researchgate.net This electronic modification is a key tool for tuning the properties of the resulting coordination compounds for specific applications. nih.gov

Structure-Property Relationships in Metal Complexes

The electronic and photophysical properties of metal complexes containing this compound are intrinsically linked to its structure. The substituents and the coordinated metal ion collectively determine the energy levels of the frontier molecular orbitals and the nature of excited states.

The electronic properties of this compound and its derivatives have been investigated using techniques like cyclic voltammetry and supported by DFT calculations. nih.gov These studies show that the potentials for reduction and oxidation are consistent with the calculated HOMO and LUMO energy levels. nih.gov The presence of electron-withdrawing chlorine atoms generally lowers the energy of both the HOMO and LUMO orbitals. This modification of the electronic structure is critical in applications such as luminescent sensors and photosensitizers. nih.gov In complexes with metal ions, this electronic tuning affects the metal-to-ligand charge transfer (MLCT) energies. osti.gov

Complexes of 1,10-phenanthroline derivatives with metal ions often exhibit interesting photophysical properties, including luminescence. chim.it The formation of lanthanide complexes with a this compound dicarboxamide derivative results in a notable bathochromic (red) shift in the absorption spectrum, which is a direct consequence of complexation. spiedigitallibrary.org

Influence of Ligand Design on Complex Stability

The stability of metal complexes is intrinsically linked to the structural and electronic properties of the ligands involved. In the case of 1,10-phenanthroline derivatives, the introduction of substituents onto the aromatic framework can significantly alter the ligand's ability to coordinate with metal ions, thereby influencing the stability of the resulting complexes. The design of the ligand, specifically the nature and position of these substituents, plays a crucial role in modulating the electronic density on the nitrogen donor atoms and can introduce steric effects that affect complex formation and stability.

The compound this compound provides a clear example of how electron-withdrawing substituents impact the coordination properties of the phenanthroline core. The two chlorine atoms at the 4 and 7 positions exert a strong negative inductive effect (-I) on the aromatic system. This effect reduces the electron density across the entire ligand, most importantly at the nitrogen atoms in positions 1 and 10, which are the coordination sites for metal ions.

The basicity of a ligand is a key indicator of its ability to form stable complexes with metal ions. A lower pKa value corresponds to a less basic ligand, which generally forms less stable complexes with metal ions. The pKa of the conjugate acid of this compound is a critical parameter for understanding its coordination behavior. While specific stability constants for a wide range of metal complexes with this compound are not extensively tabulated in the literature, the effect of the chloro substituents can be inferred by comparing its pKa value to that of the parent 1,10-phenanthroline. The conjugate acid of 1,10-phenanthroline has a pKa of 4.84. wikipedia.org The introduction of electron-withdrawing chloro groups is expected to lower this value, indicating a decrease in the ligand's basicity. This reduced basicity directly translates to a lower affinity for metal ions and, consequently, the formation of less stable complexes compared to those of the unsubstituted 1,10-phenanthroline.

This trend is consistent with findings from studies on other substituted phenanthroline ligands. For instance, research on lanthanide complexes with substituted phenanthroline derivatives has shown that the affinity for the metal ion inversely follows the electron-withdrawing ability of the substituent on the phenanthroline ring. researchgate.net This principle underscores the electronic influence of substituents on complex stability.

Table 1: Comparison of Ligand Basicity and Metal Complex Stability Constants

| Ligand | pKa of Conjugate Acid | Metal Ion | Log K1 | Log K2 | Log K3 | Overall Log β3 |

| 1,10-Phenanthroline | 4.84 wikipedia.org | Fe(II) | 5.85 | 5.35 | 9.85 | 21.05 |

| Ni(II) | 8.6 | 8.1 | 7.6 | 24.3 | ||

| Cu(II) | 9.0 | 7.4 | 5.9 | 22.3 | ||

| Zn(II) | 6.55 | 6.0 | 5.45 | 18.0 | ||

| This compound | Not available | - | - | - | - | - |

Note: Stability constant data for 1,10-phenanthroline is indicative and may vary with experimental conditions. Data for this compound complexes is not available for a direct comparison in this table.

The reduced stability of complexes with this compound can be advantageous in specific applications. For example, in the design of certain catalytic systems, a less stable complex might exhibit higher reactivity. Conversely, for applications requiring high stability, such as in certain sensors or photoluminescent materials, this ligand would be less suitable than its more basic, unsubstituted counterpart. The strategic placement of substituents on the phenanthroline scaffold is, therefore, a powerful tool for fine-tuning the properties of metal complexes for specific functions.

Vi. Biological and Biomedical Research Applications

Anticancer Drug Development and Cytotoxicity

Metal complexes involving phenanthroline derivatives, including 4,7-Dichloro-1,10-phenanthroline, have shown significantly greater cytotoxicity than established chemotherapy agents like cisplatin (B142131) in certain cancer cell lines. nih.gov This enhanced activity underscores the therapeutic potential of these compounds. The general biological activity of phenanthroline and its metal complexes is linked to their ability to disrupt fundamental biological systems. maynoothuniversity.ie

A primary mechanism through which this compound and its related complexes exert their anticancer effects is by inducing apoptosis, or programmed cell death, in cancer cells. For instance, copper complexes incorporating 1,10-phenanthroline (B135089) are potent inducers of apoptosis in human prostate cancer cells. nih.gov These complexes can also selectively induce apoptosis in breast cancer cells without affecting non-tumorigenic cells. nih.gov

The process of apoptosis induction is often characterized by morphological changes such as cell shrinkage and DNA fragmentation. Studies have shown that treatment with phenanthroline-containing compounds leads to these apoptotic markers in various cancer cell lines. plos.org The induction of apoptosis can be triggered through various cellular pathways, often involving the activation of caspases, a family of protease enzymes that play essential roles in programmed cell death. plos.org

The mitochondria, essential organelles for cellular energy production and metabolism, are a key target for many anticancer agents. Phenanthroline complexes have been shown to disrupt mitochondrial function, leading to cancer cell death. This disruption can manifest as an alteration of the mitochondrial membrane potential and inhibition of cellular respiration. maynoothuniversity.ienih.gov

The term "mitocans" has been coined to describe mitochondria-targeted anticancer drugs. nih.gov These agents, including various phenanthroline derivatives, exploit the differences between the mitochondria of normal and cancer cells to achieve therapeutic selectivity. nih.gov For example, some compounds can induce the dissociation of the glycolytic enzyme hexokinase II from the mitochondria in cancer cells, leading to apoptosis. nih.gov The targeting of mitochondrial components like HSP90 has also emerged as a promising strategy in cancer therapy. nih.gov

Research has specifically highlighted the activity of this compound against leukemia cells. This compound has been shown to inhibit the proliferation of chronic myeloid leukemia (CML) cells. biosynth.com Furthermore, it can enhance the fluorescence of human chronic myeloid leukemia cells in flow cytometry assays, an effect observed at concentrations as low as 0.01 μM. biosynth.com The compound's effectiveness in a luminescent assay with human chronic myeloid leukemia (MRC5) cells further supports its potential as an anti-leukemia agent. biosynth.com

This compound and its complexes have demonstrated cytotoxic effects against human cervical cancer cells (HeLa). biosynth.comresearchgate.net Dicopper(II) complexes containing phenanthroline exhibit significant cytotoxicity in HeLa cells, with IC50 values indicating potent anticancer activity. researchgate.net The antiproliferative properties of these complexes have been confirmed through assays that measure lactate (B86563) dehydrogenase enzyme levels in HeLa cell lysates. researchgate.net Furthermore, copper complexes of phenanthroline derivatives have shown enhanced anticancer potencies in HeLa cells, particularly when exposed to visible light, inducing cell death through a caspase-independent apoptotic mechanism. nih.gov

The efficacy of phenanthroline-based compounds extends to breast cancer cells. Copper complexes with 1,10-phenanthroline have been found to potently inhibit proteasome activity and induce apoptosis in MDA-MB-231 human breast cancer cells, while showing less effect on non-tumorigenic MCF-10A cells. nih.gov This suggests a degree of tumor-selective targeting. nih.gov

Some copper complexes have demonstrated sub-micromolar anticancer potencies against breast cancer cell lines, including those with cancer stem cell (CSC) characteristics, making them more potent than some approved drugs. nih.gov The ability to target breast CSCs is particularly significant as these cells are often resistant to conventional treatments. nih.gov In vivo studies using mouse xenograft models of human breast cancer (MDA-MB-231) have shown that treatment with a phenanthroline-containing compound significantly delayed tumor progression. nih.gov

A crucial aspect of the anticancer activity of this compound and its complexes is their ability to interact with DNA. These compounds can bind to DNA and, in some cases, induce its cleavage. biosynth.comresearchgate.net The binding of phenanthroline complexes to DNA can inhibit DNA synthesis, a key process in cell proliferation. nih.gov While the precise mode of interaction can vary, it does not always appear to be through intercalation. nih.gov Dicopper(II) complexes with phenanthroline have been shown to have better DNA binding and cleavage capabilities compared to their precursor complexes. researchgate.net

G-Quadruplex Stabilization for Anticancer Agents

The structural motif of 1,10-phenanthroline is a key component in the design of molecules that target and stabilize G-quadruplexes, which are specialized four-stranded DNA structures found in regions such as telomeres and gene promoter areas. The stabilization of these structures is a promising strategy in the development of anticancer therapeutics, as it can inhibit the activity of the enzyme telomerase and disrupt the transcription of oncogenes, ultimately leading to the suppression of cancer cell proliferation.

While research on this compound itself as a G-quadruplex stabilizer is a specific area of interest, studies on closely related 1,10-phenanthroline derivatives provide significant insights into the potential mechanisms and efficacy. For instance, this compound has been noted for its anticancer activity against leukemia and cervical cancer cells and its ability to bind to DNA. biosynth.com

Derivatives of 1,10-phenanthroline have been synthesized and evaluated for their ability to interact with and stabilize G-quadruplex DNA. For example, a series of 4,7-diamino-1,10-phenanthroline derivatives with positively charged side chains have demonstrated significant G-quadruplex stabilizing properties. nih.gov The parent 4,7-diamino-1,10-phenanthroline, without side chains, shows a weak but notable G-quadruplex stabilizing effect, which is absent in the unsubstituted 1,10-phenanthroline. nih.gov This suggests that the substitutions on the phenanthroline core are crucial for this biological activity. The introduction of positively charged side chains enhances this stabilizing effect, with longer chains resulting in more potent compounds. nih.gov

Further research into 2,9-disubstituted-1,10-phenanthroline derivatives has also yielded promising results. nih.gov These compounds were designed as G-quadruplex DNA stabilizers, and several have shown significant inhibitory activity against a panel of human tumor cell lines. nih.gov The mechanism of action involves the compounds acting as selective G-quadruplex binders, as confirmed by circular dichroism and thermal denaturation experiments. nih.gov Molecular docking studies have further elucidated the binding mechanism of these compounds to G-quadruplex DNA. nih.gov

| Derivative | Key Findings | Experimental Techniques | Reference |

|---|---|---|---|

| 4,7-Diamino-1,10-phenanthroline Derivatives | Introduction of positively charged side chains leads to significant G-quadruplex stabilizing properties. Longer side chains result in more potent compounds. Guanidine side chains show higher activity. | Circular Dichroism (CD), Surface Plasmon Resonance (SPR) | nih.gov |

| 2,9-Disubstituted-1,10-phenanthroline Derivatives | Showed very good inhibitory activity on several human tumor cell lines. Act as selective G-quadruplex binders. | Circular Dichroism (CD), Thermal Denaturation, Molecular Docking | nih.gov |

| This compound | Exhibits anticancer activity against leukemia and cervical cancer cells and binds to DNA. | Not specified | biosynth.com |

Bioimaging Applications

The unique photophysical properties of 1,10-phenanthroline and its derivatives make them valuable candidates for bioimaging applications. This compound has been shown to enhance the fluorescence of human chronic myeloid leukemia cells in flow cytometry assays. biosynth.com This enhancement effect was observed at concentrations of 0.01 μM and higher, suggesting its potential as a fluorescent probe for cellular imaging. biosynth.com The mechanism is thought to involve an increase in hydrogen bonding between the cell membrane and the fluorophore. biosynth.com

Furthermore, metal complexes of phenanthroline derivatives are being explored as fluorescent sensors. A notable example is tris-[(4,7-diphenyl-1,10-phenanthroline)ruthenium(II)] dichloride, which has been used as a fluorescent sensor sensitive to oxygen levels. nih.govmdpi.com This property allows for the real-time measurement of the metabolic rate of viable microorganisms, demonstrating the utility of phenanthroline-based compounds in developing advanced bio-detection and imaging techniques. nih.govmdpi.com

| Compound/Derivative | Application | Key Findings | Reference |

|---|---|---|---|

| This compound | Fluorescent Probe | Enhances the fluorescence of human chronic myeloid leukemia cells in cytometry assays at concentrations of 0.01 μM and higher. | biosynth.com |

| Tris-[(4,7-diphenyl-1,10-phenanthroline)ruthenium(II)] dichloride | Fluorescent Sensor | Sensitive to oxygen concentration, allowing for the measurement of microbial metabolic rates. Used in fluorescent optical respirometry. | nih.govmdpi.com |

Antimicrobial Activity

1,10-phenanthroline and its derivatives, including metal complexes, have emerged as a significant class of antimicrobial agents, offering potential alternatives in an era of growing antibiotic resistance. tudublin.ieresearchgate.net The core compound, 1,10-phenanthroline, demonstrates in vitro antimicrobial activity against a broad spectrum of bacteria, and this activity can be significantly enhanced by structural modifications or complexation with metal ions. tudublin.ieresearchgate.net

Research has shown that metal complexes incorporating 1,10-phenanthroline ligands exhibit potent antibacterial and anti-biofilm effects against resistant pathogens like Pseudomonas aeruginosa and carbapenemase-producing Acinetobacter baumannii. mdpi.comnih.gov For instance, manganese(II), copper(II), and silver(I) complexes with 1,10-phenanthroline have demonstrated efficacy against clinical isolates of P. aeruginosa from cystic fibrosis patients. mdpi.com These complexes were shown to be effective both alone and in combination with conventional antibiotics like gentamicin (B1671437), in some cases restoring sensitivity in resistant strains. mdpi.com

Similarly, 1,10-phenanthroline and its derivatives, such as 1,10-phenanthroline-5,6-dione (B1662461) and its silver and copper complexes, have shown the ability to inhibit biofilm formation and reduce the biomass of A. baumannii strains. nih.gov These compounds have been found to alter the functioning and survival of a variety of microorganisms, including bacteria, fungi, and protozoa. nih.gov The development of metal-phenanthroline complexes provides a versatile platform for creating novel antimicrobial drugs with unique modes of action that can potentially overcome existing resistance mechanisms. tudublin.iemdpi.com

| Compound/Complex | Target Microorganism | Key Findings | Reference |

|---|---|---|---|

| Metal-tdda-phen complexes (Mn, Cu, Ag) | Pseudomonas aeruginosa | Demonstrated antibacterial and anti-biofilm effects against resistant strains. Combination with gentamicin enhanced efficacy. | mdpi.com |

| 1,10-phenanthroline, Phendione, Ag-phendione, Cu-phendione | Acinetobacter baumannii (carbapenemase-producing) | Inhibited biofilm formation, reducing biomass by up to 79%. | nih.gov |

| Platinum(II) and Palladium(II) complexes with 1,10-phenanthroline | Campylobacter jejuni | Metal complexes showed a significantly higher hit rate compared to organic drugs without cytotoxicity. Synergistic effects with conventional antibiotics were observed. | mdpi.com |

Vii. Conclusion and Future Research Directions

Summary of Key Findings and Advancements

Research on 4,7-dichloro-1,10-phenanthroline has led to several key discoveries. The presence of chlorine atoms at the 4 and 7 positions enhances the electron-withdrawing properties of the phenanthroline core, influencing its reactivity and coordination chemistry. cymitquimica.com This has made it a valuable precursor for a variety of substituted 1,10-phenanthroline (B135089) derivatives. nih.gov

Key advancements include the development of novel synthetic routes to produce this compound and its derivatives, including microwave-assisted methods for creating amino-substituted phenanthrolines. nih.gov The compound and its derivatives have been thoroughly characterized using a suite of advanced analytical techniques, including multinuclear NMR, mass spectrometry, and single-crystal X-ray diffraction, providing deep insights into their molecular structures. nih.gov Furthermore, electrochemical studies, such as cyclic voltammetry, have been employed to understand their redox properties, which are crucial for applications in catalysis and electronics. nih.gov

The primary application of this compound has been as a bidentate ligand in the formation of transition metal complexes. cymitquimica.comresearchgate.net These complexes are of significant interest for their potential catalytic activity and use in materials science. nih.govchemicalbook.com

Unexplored Avenues and Research Gaps

Despite the progress, several areas concerning this compound remain underexplored. While its role as a ligand is established, a systematic exploration of a wider range of metal complexes beyond the commonly studied ones is needed. The catalytic potential of such novel complexes in various organic transformations is a significant research gap.

The biological activities of this compound and its derivatives are not extensively documented, although the broader family of 1,10-phenanthrolines has shown promise as anticancer agents and enzyme inhibitors. nih.govchemicalbook.comwikipedia.org In-depth investigations into the cytotoxicity, antimicrobial properties, and specific biological targets of its derivatives could unveil new therapeutic possibilities.

Furthermore, while the synthesis of some amino-derivatives has been reported, the full scope of functionalization at the 4 and 7 positions has not been realized. nih.gov There is a need to explore a broader array of substituents to fine-tune the electronic and steric properties of the resulting ligands for specific applications.

Potential for Novel Applications and Derivatives

The future of this compound research is bright with the potential for creating novel applications and a diverse library of derivatives. The reactivity of the chloro-substituents provides a gateway to a vast number of new compounds through nucleophilic substitution reactions. nih.gov

The development of new derivatives could lead to advanced materials. For instance, tailored phenanthroline ligands are crucial in the design of luminescent sensors and photosensitizers for applications like solar cells. nih.gov The derivatization of the this compound core could yield new chemosensors for the detection of specific cations and anions, which is relevant for environmental monitoring and biological imaging. rsc.org

The creation of novel metal-organic frameworks (MOFs) using derivatives of this compound as building blocks is another promising avenue. chemicalbook.com These materials could exhibit unique properties for gas storage, separation, and catalysis.

| Derivative Class | Potential Applications | Relevant Research Areas |

| Amino-substituted phenanthrolines | Catalysis, Luminescent materials | Coordination Chemistry, Materials Science |

| Carbazole-functionalized phenanthrolines | Organic Light-Emitting Diodes (OLEDs) | Materials Science, Optoelectronics |

| Phenothiazine-functionalized phenanthrolines | Redox-active materials, Photoredox catalysis | Electrochemistry, Organic Synthesis |

| Pyrrolidinyl-substituted phenanthrolines | Ligands for catalysis | Organometallic Chemistry |

Interdisciplinary Research Prospects

The versatility of this compound and its derivatives naturally fosters interdisciplinary research. The potential biological activity of its derivatives necessitates collaboration between synthetic chemists and biologists to explore applications in medicinal chemistry, such as the development of new anticancer or antimicrobial agents. nih.govchemicalbook.com

The design and synthesis of novel photosensitizers and luminescent materials from this compound will require joint efforts from chemists, physicists, and materials scientists to optimize their photophysical properties for devices like solar cells and sensors. nih.gov

Furthermore, the development of chemosensors for environmental pollutants or biological analytes will bridge the gap between analytical chemistry, environmental science, and biochemistry, leading to the creation of new diagnostic and monitoring tools. rsc.org The study of its metal complexes and their catalytic activities also offers rich ground for collaboration between inorganic, organic, and computational chemists to design more efficient and selective catalysts.

Q & A

Q. What are the primary synthetic routes for 4,7-dichloro-1,10-phenanthroline, and how do they differ in methodology?

Two main pathways exist:

- De novo synthesis : Constructs the phenanthroline backbone from 1,2-diaminobenzene and substituted malonate esters, enabling precise control over substituent placement .

- Post-synthetic modification : Starts with pre-formed 1,10-phenanthroline, where chlorine atoms are introduced via electrophilic substitution or halogenation. This method is less laborious but offers limited regioselectivity . The de novo route involves a five-step process optimized for yields up to 70%, while post-synthetic methods require careful control of reaction conditions to avoid over-halogenation .

Q. How can nucleophilic substitution reactions be optimized for functionalizing this compound?

Substitution at the C4 and C7 positions is achieved using amines (e.g., pyrrolidine, carbazole) under inert conditions. Key factors include:

- Amine nucleophilicity : Stronger nucleophiles (e.g., phenothiazine) yield >90% substitution, while weaker ones (e.g., pyrrolidine) require extended reaction times .

- Steric and electronic effects : Electron-withdrawing groups at C5 (e.g., CN, F) enhance reaction rates by polarizing the C-Cl bond. Methyl groups at C2/C9 hinder substitution due to steric bulk .

- Solvent choice : Polar aprotic solvents (DMF, DMSO) improve solubility and reaction efficiency .

Q. What electrochemical techniques are used to characterize redox properties of this compound derivatives?

Cyclic voltammetry (CV) and controlled potential electrolysis are standard. Key findings include:

- Reduction potentials : Cl substituents lower reduction potentials by 0.2–0.4 V compared to unsubstituted phenanthroline, facilitating electron transfer in catalytic systems .

- Oxidation-reduction gaps : Methyl or fluorine substituents at C2/C9 increase the potential gap (ΔE) by 150–200 mV, stabilizing charge-separated states . In-situ UV-Vis and IR spectroelectrochemistry confirm intermediate species during redox processes .

Advanced Research Questions

Q. How does electrochemical reductive dechlorination enable selective synthesis of monochloro derivatives?

Controlled reduction at −1.2 V (vs. Ag/AgCl) selectively removes one chlorine atom via a two-electron process, yielding monochloro intermediates. Key advantages over classical synthesis:

Q. What role do DFT calculations play in elucidating the redox mechanisms of substituted 4,7-dichloro-1,10-phenanthrolines?

Computational modeling correlates experimental CV data with electronic structure:

- HOMO-LUMO gaps : Fluorine substituents lower LUMO energy by 0.3 eV, enhancing reducibility .

- Charge distribution : Amino substituents at C4/C7 delocalize electron density, stabilizing radical intermediates during oxidation . These insights guide rational design of ligands for electrocatalysis or photoredox applications .

Q. How do this compound derivatives perform as ligands in transition-metal complexes?

- Iron(II) complexes : Exhibit spin-crossover behavior with ΔEQ (equilibrium temperature) tunable via substituents. Methyl groups at C2/C9 raise ΔEQ by 50 K compared to chloro derivatives .

- Copper(I) catalysts : Enhance CuAAC click reaction rates by 3× when paired with dichloro-phenanthroline, attributed to weakened Cu–N bond strength .

- Lanthanoid complexes : Fluorinated derivatives (e.g., 4,7-difluoro) show improved luminescence quantum yields (Φ = 0.42) due to reduced non-radiative decay .

Q. What mass spectral fragmentation patterns are observed for this compound derivatives?

- Dichloro derivatives : Sequential loss of Cl⁻ (m/z −35) dominates, followed by ring decomposition. For example, 4,7-dichloro-5-bromo-phenanthroline first eliminates Br⁻ (m/z −80), then Cl⁻ .

- Amino-substituted derivatives : Fragmentation involves cleavage of N–C bonds, producing carbazole (m/z 167) or phenothiazine (m/z 199) fragments .

Q. How can contradictory data in substitution reaction outcomes be resolved?

Competing pathways (e.g., nucleophilic substitution vs. VNS mechanisms) are addressed via:

- Kinetic studies : Time-resolved NMR identifies transient intermediates favoring one pathway .

- Computational screening : Predicts substituent effects on reaction feasibility (e.g., electron-deficient rings favor SNAr over VNS) .

- Post-reaction analysis : HPLC-MS/MS quantifies byproducts, guiding solvent or catalyst optimization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.